

Goserelin's Role in Endometriosis

Pathophysiology: A Technical Guide for Researchers

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Compound of Interest

Compound Name: (D-Ser4,D-Ser(tBu)6,Azagly10)-
LHRH

Cat. No.: B15571341

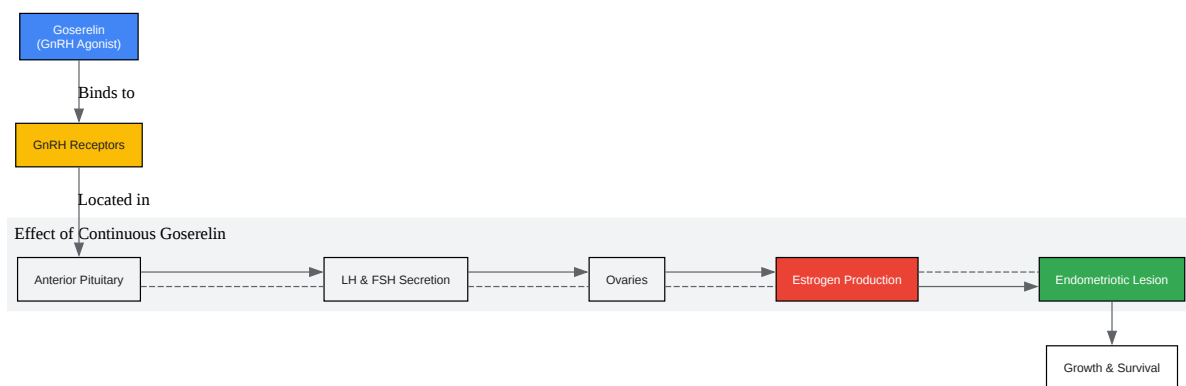
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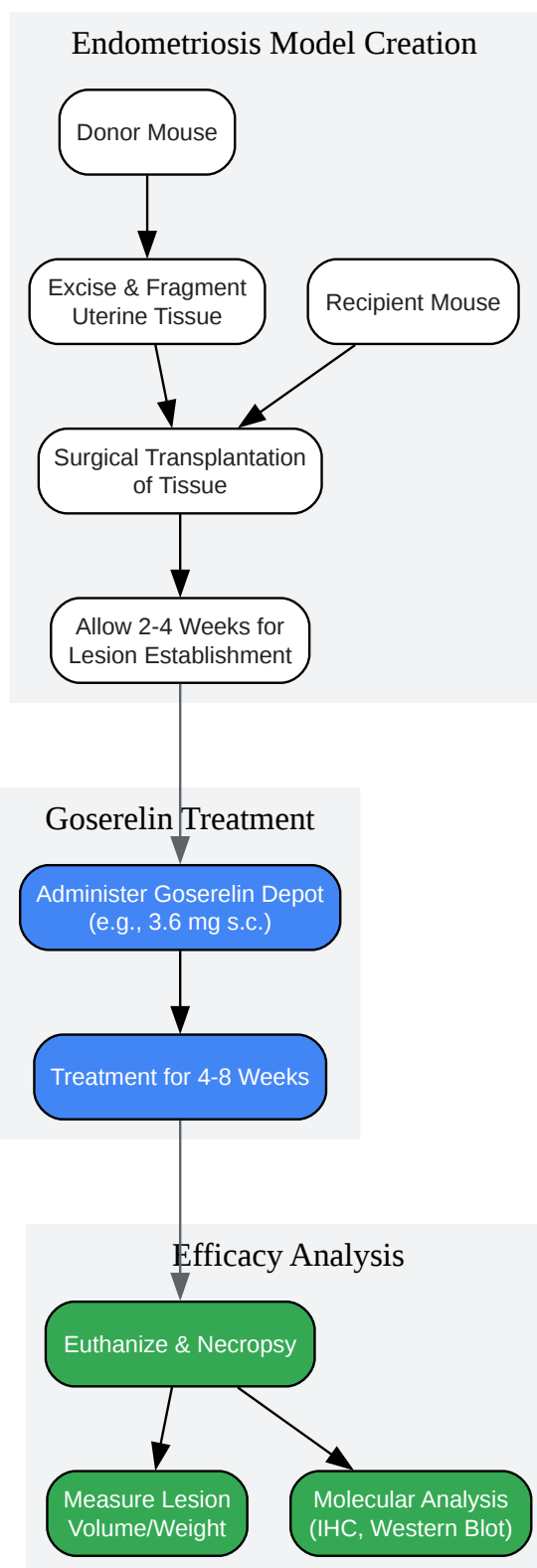
For Researchers, Scientists, and Drug Development Professionals

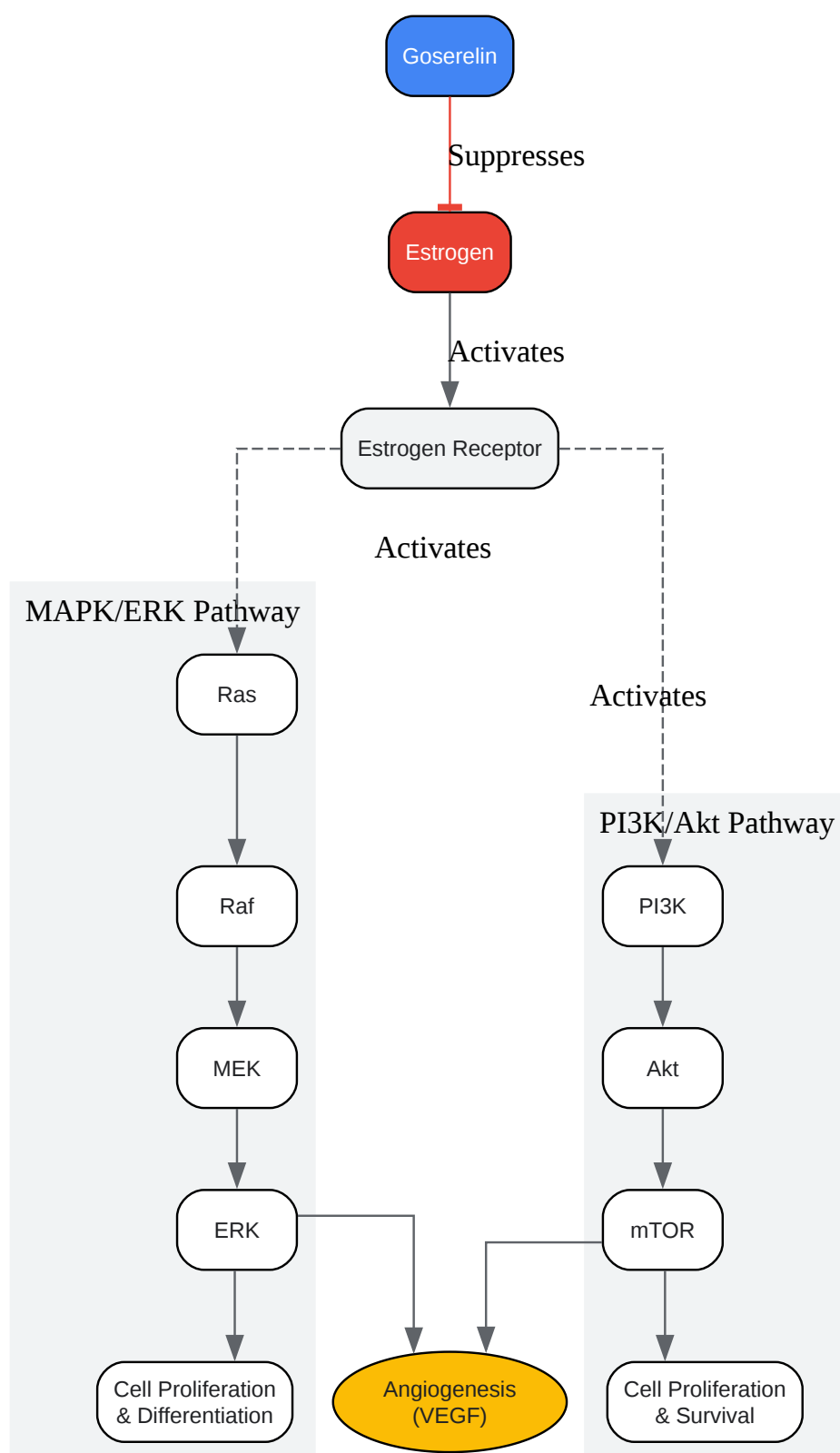
This in-depth technical guide explores the pivotal role of Goserelin in studying the pathophysiology of endometriosis. Goserelin, a gonadotropin-releasing hormone (GnRH) agonist, is a cornerstone in both the clinical management of endometriosis and as a critical tool in preclinical research. Its mechanism of action, inducing a hypoestrogenic state, provides a powerful model to investigate the hormonal underpinnings of this complex disease, evaluate novel therapeutic agents, and dissect the molecular pathways driving endometriotic lesion growth and survival.

Mechanism of Action of Goserelin

Goserelin is a synthetic decapeptide analogue of GnRH.[1] Its primary mechanism of action in the context of endometriosis is the profound suppression of ovarian estrogen production.[1][2] Upon initial administration, Goserelin paradoxically stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which can lead to a transient surge in estrogen levels.[3] However, continuous administration leads to the downregulation and desensitization of GnRH receptors in the pituitary.[3] This sustained action suppresses the secretion of LH and FSH, thereby inducing a hypogonadotropic, hypoestrogenic state that mimics menopause.[2][3] As endometriotic lesions are estrogen-dependent for their growth and survival, this reduction in circulating estrogen leads to their shrinkage and atrophy.[3]







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